2-(3,4-dimetil-6-oxopiridazin-1(6H)-il)acetato de etilo

Descripción general

Descripción

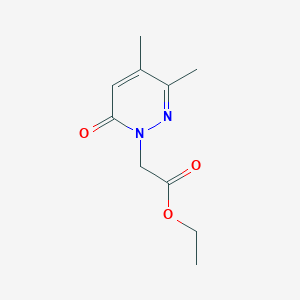

Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is an organic compound that has gained significant attention in the scientific community. Its structure is characterized by a pyridazine ring with methyl groups and a ketone functionality, making it a versatile entity in various chemical and biological applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridazine compounds can inhibit specific cancer cell lines by targeting key proteins involved in cancer progression. For instance, compounds similar to ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate have shown promise in inhibiting PRMT5, a protein implicated in various cancers. The inhibition of PRMT5 leads to reduced substrate methylation and disrupts cancer cell survival pathways .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Studies suggest that pyridazine derivatives exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth .

Material Science Applications

Beyond pharmaceuticals, ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is being researched for its applications in material science.

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers with tailored properties. Its unique structure allows for the incorporation into polymer chains that exhibit enhanced thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial uses.

Dyes and Pigments

Research has indicated that derivatives of this compound can be used to synthesize dyes with vibrant colors and excellent lightfastness. Such dyes are valuable in textile and coating industries where durability and color retention are critical .

Case Studies

Case Study 1: Anticancer Research

In a study published by PMC, researchers synthesized a series of pyridazine derivatives and evaluated their efficacy against various cancer cell lines. Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate was included in the screening process, demonstrating significant cytotoxicity against MTAP-deleted cancer cells through PRMT5 inhibition .

Case Study 2: Antimicrobial Testing

A collaborative study assessed the antimicrobial efficacy of several pyridazine derivatives, including ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate. Results showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate generally involves the condensation of 3,4-dimethyl-6-oxopyridazine with ethyl acetate in the presence of a catalyst. Common catalysts include bases such as sodium ethoxide or acids like hydrochloric acid. The reaction typically requires reflux conditions to ensure complete formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate involves similar synthetic routes but utilizes more efficient catalysts and optimized reaction conditions. Continuous flow reactors and advanced purification techniques ensure high yield and purity, which are crucial for its applications.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is reactive under various conditions. It can undergo:

Oxidation: : When exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, it can be reduced to the corresponding alcohols or other reduced forms.

Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the pyridazine ring, facilitated by suitable reagents like bromine, nitric acid, or sulfuric acid.

Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and various halogenating agents (bromine). Conditions such as temperature, solvent, and pressure are adjusted to favor the desired reactions.

Major Products: Major products from these reactions include various substituted pyridazine derivatives, alcohols, and acids, which can serve as intermediates for further chemical synthesis.

Mecanismo De Acción

Mechanism: The mechanism of action of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate largely depends on its interaction with molecular targets such as enzymes and receptors. The compound's functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, affecting their activity.

Molecular Targets and Pathways: Research indicates that the compound can modulate various biochemical pathways by interacting with key enzymes involved in metabolic processes. For instance, it may inhibit or activate specific enzymes, altering the downstream effects in cellular functions.

Comparación Con Compuestos Similares

Comparison and Uniqueness: Compared to other pyridazine derivatives, ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is unique due to its specific substitution pattern and the presence of both ester and ketone functionalities. This combination of features enhances its reactivity and broadens its application spectrum.

List of Similar Compounds

Ethyl 3-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)propionate

Methyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate

Ethyl 4-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)butanoate

These compounds share similar core structures but differ in the length of the ester chain or the nature of substituents, leading to varied chemical properties and applications.

And there you have it: an in-depth look at ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate. Anything else piquing your curiosity?

Actividad Biológica

Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate

- Molecular Formula : C₉H₁₂N₂O₃

- CAS Number : 874491-31-3

- Molecular Weight : 196.203 g/mol

Biological Activity Overview

The biological activity of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

1. Anti-inflammatory Activity

Research indicates that compounds similar to ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate exhibit anti-inflammatory properties. For instance, derivatives of pyridazine have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro studies demonstrated that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

2. Anticancer Properties

Several studies have suggested that pyridazine derivatives may possess anticancer properties. Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate has been tested for its ability to inhibit cancer cell proliferation. A notable study assessed its effects on various cancer cell lines, revealing IC50 values in the micromolar range, indicating moderate potency against specific cancer types .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assays on human cancer cell lines | IC50 values ranging from 5 to 15 µM against breast and colon cancer cells |

| Study 2 | Anti-inflammatory assays in macrophages | Significant reduction in TNF-alpha and IL-6 production |

| Study 3 | Animal model studies | Reduced tumor growth in xenograft models compared to control groups |

The proposed mechanism of action for ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate involves the modulation of signaling pathways associated with inflammation and cell proliferation. It is believed to interfere with the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation .

Propiedades

IUPAC Name |

ethyl 2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-4-15-10(14)6-12-9(13)5-7(2)8(3)11-12/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPSCLSXTXVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=C(C(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.